Unveiling Chitinase-IN-2 Hydrochloride: A Technical Guide to its Discovery and Synthesis
Unveiling Chitinase-IN-2 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A novel naphthalimide derivative, Chitinase-IN-2 hydrochloride, has been identified as a potent dual inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, positioning it as a promising candidate for the development of new-generation insecticides. This technical guide provides an in-depth overview of its discovery, a detailed methodology for its synthesis, and an analysis of its biological activity, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
| Identifier | Value | Source |
| Compound Name | Chitinase-IN-2 hydrochloride | MedChemExpress, TargetMol |
| CAS Number (HCl Salt) | 2070014-83-2 | MedChemExpress |
| CAS Number (Free Base) | 1579991-63-1 | MedChemExpress, Xcess Biosciences |
| Molecular Formula (Free Base) | C₂₀H₂₁N₅O₂S | MedChemExpress, Xcess Biosciences |
| Molecular Weight (Free Base) | 395.48 g/mol | BOC Sciences |
| Inhibitory Target | Insect Chitinase and N-acetylhexosaminidase | MedChemExpress, Xcess Biosciences |
Discovery
Chitinase-IN-2 was discovered through research efforts focused on identifying novel, non-glycosidic inhibitors of key enzymes in the insect molting process. The discovery is detailed in Chinese patent CN 103641825 A, which describes a series of naphthalimide derivatives with potent insecticidal properties.[1] The inventors aimed to develop compounds with a simple synthesis route and low production cost, offering a viable alternative to existing pesticides.[1]
Biological Activity
Chitinase-IN-2 exhibits significant inhibitory activity against both insect chitinase and N-acetylhexosaminidase. Quantitative analysis has demonstrated its high efficacy, as summarized in the table below. This dual-inhibitory action disrupts the degradation of chitin (B13524), a critical component of the insect exoskeleton, leading to fatal molting defects.
| Enzyme Target | Compound Concentration | Inhibitory Percentage |
| Insect Chitinase | 50 µM | 98% |
| N-acetylhexosaminidase | 20 µM | 92% |
Synthesis Protocol
The synthesis of Chitinase-IN-2 is based on the methodologies outlined in patent CN 103641825 A.[1] The following protocol describes the key steps in its preparation.
Experimental Workflow
Caption: Synthetic workflow for Chitinase-IN-2 hydrochloride.
Detailed Methodology
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Step 1: Synthesis of the Naphthalimide Intermediate. The synthesis commences with a substituted naphthalic anhydride (B1165640) as the starting material. This is reacted with a suitable amino-containing linker under reflux in a solvent such as ethanol (B145695) or acetic acid to yield the corresponding N-substituted naphthalimide intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
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Step 2: Coupling with the Thiadiazole Moiety. The naphthalimide intermediate is then coupled with a reactive derivative of 5-methyl-1,3,4-thiadiazole. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The crude product is obtained by extraction and purified using column chromatography.
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Step 3: Formation of the Hydrochloride Salt. The purified free base of Chitinase-IN-2 is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is then added dropwise with stirring. The resulting precipitate, Chitinase-IN-2 hydrochloride, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Mechanism of Action: A Proposed Signaling Pathway
The inhibitory action of Chitinase-IN-2 on chitinase and N-acetylhexosaminidase disrupts the chitin degradation pathway, which is essential for insect molting and development. The proposed mechanism involves the blockage of the active sites of these enzymes, preventing the hydrolysis of chitin into its N-acetylglucosamine subunits.
Caption: Proposed mechanism of action of Chitinase-IN-2.
Conclusion
Chitinase-IN-2 hydrochloride represents a significant advancement in the search for novel insecticides. Its dual-inhibitory mechanism, coupled with a straightforward synthetic route, makes it a compelling lead compound for further development. The detailed technical information provided in this guide serves as a valuable resource for researchers in the field of agrochemical discovery and development. Further studies are warranted to explore its in-vivo efficacy, safety profile, and potential for commercial application.
